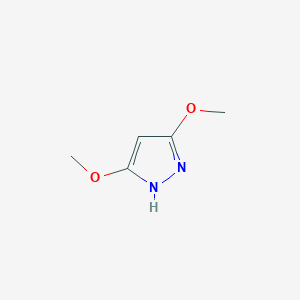
6-Chloroquinazoline-2-carboxylic acid
Overview
Description
6-Chloroquinazoline-2-carboxylic acid is a chemical reagent . It is used for research purposes and is not intended for human use .
Synthesis Analysis
Quinazolinone and quinazoline derivatives are synthesized through various methods . One common approach involves the reaction of anthranilic acid with formamide at 120°C in open air . This is also known as the Niementowski reaction . Another method involves a microwave-assisted process, where the yield of the reaction was improved to 87% .Molecular Structure Analysis
The molecular structure of this compound consists of a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
Quinazolinones are valuable intermediates in organic synthesis . The 2-methyl group in substituted 4(3H)-quinazolinone is reactive, as shown by its ease of condensation with aldehydes to give the corresponding 2-styryl derivatives .Physical And Chemical Properties Analysis
Carboxylic acids, which include this compound, have certain physical and chemical properties . They tend to have higher boiling points when compared to ethers, alcohols, aldehydes, or ketones with a similar molecular weight .Scientific Research Applications
Antimicrobial and Antifungal Applications
6-Chloroquinazoline-2-carboxylic acid and its derivatives have been extensively studied for their antimicrobial and antifungal properties. For instance, compounds synthesized from this acid have shown potent activity against Mycobacterium tuberculosis, a significant finding in the fight against tuberculosis (Marvadi et al., 2020). Similarly, other studies have demonstrated the effectiveness of various derivatives in combating a range of microbial infections (Nayak et al., 2009). The specific compound 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, derived from this compound, was highlighted for its significant antibacterial activities (Koga et al., 1980).
Potential in Antitumor Research
There is promising research indicating the potential of this compound derivatives in antitumor applications. For example, a study discussed the synthesis of a novel isoquinoline comprising two isoquinoline-3-carboxylic acids, showing high therapeutic efficacy and low systemic toxicity, suggesting its potential as an anti-tumor lead (Gao et al., 2015).
Development of Fluorescent Probes
Compounds derived from this compound have also been used in the development of fluorescent probes. A study demonstrated the use of a 7-chloroquinoline moiety, derived from this acid, as a photoactive probe for substrate-specific enantiomeric sensing and detection of protein interactions (Debia et al., 2018).
Exploration in Organometallic Chemistry
This acid has been utilized in organometallic chemistry research as well. A study explored the complex formation processes involving this compound derivatives with rhodium complexes, providing insights into their potential applications in this field (Dömötör et al., 2017).
Applications in Synthesis of Novel Compounds
Furthermore, research has shown that this compound can be a key intermediate in the synthesis of various novel compounds. For instance, its use in the synthesis of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate indicated potential antiallergy activity, highlighting its versatility in drug development (Althuis et al., 1979).
Mechanism of Action
The pharmacological activities of quinazoline and its related scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity .
Safety and Hazards
properties
IUPAC Name |
6-chloroquinazoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-6-1-2-7-5(3-6)4-11-8(12-7)9(13)14/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEUWBNIFISWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695085 | |
| Record name | 6-Chloroquinazoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204390-45-3 | |
| Record name | 6-Chloroquinazoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl N-(2-[(2,2,2-trifluoroethyl)amino]ethyl)carbamate](/img/structure/B3046081.png)






![4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3046089.png)





